N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazine derivatives are nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, and antifungal activities
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by cyclization . Another approach is the oxidative cyclization of diphenylamines . Industrial production methods often employ engineered bacterial strains, such as Pseudomonas chlororaphis, to biosynthesize phenazine derivatives in an environmentally friendly manner .
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction may produce phenazine-1-carboxamides .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other phenazine derivatives with enhanced properties . In biology, it exhibits strong antagonistic activity against fungal phytopathogens, making it a valuable biocontrol agent in agriculture . In medicine, phenazine derivatives have shown potential as anticancer agents by inhibiting cell viability and inducing apoptosis in cancer cells . Additionally, this compound has applications in the industry as an antimicrobial agent in various products .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide involves its interaction with molecular targets and pathways within cells. Phenazine derivatives are known to generate reactive oxygen species (ROS), which can damage cellular components and inhibit cell growth . In cancer cells, this compound induces cell cycle arrest and apoptosis by targeting topoisomerases, enzymes responsible for DNA replication and transcription . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide is unique among phenazine derivatives due to its specific substituents and biological activities. Similar compounds include phenazine-1-carboxylic acids, which also exhibit antimicrobial and antitumor properties . Another related compound is N-(naphthalen-1-yl)phenazine-1-carboxamide, which has been studied for its fungicidal activity
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-18-11-10-13(12-19(18)27-2)22-21(25)14-6-5-9-17-20(14)24-16-8-4-3-7-15(16)23-17/h3-12H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEKTZIJRDPEEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.